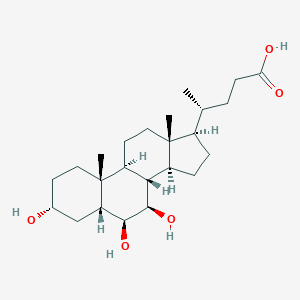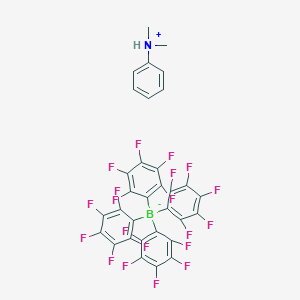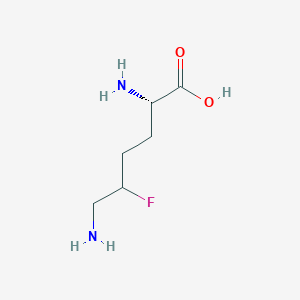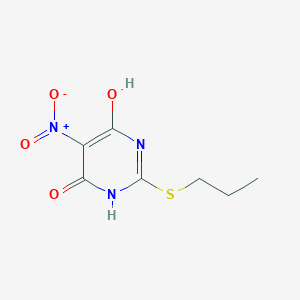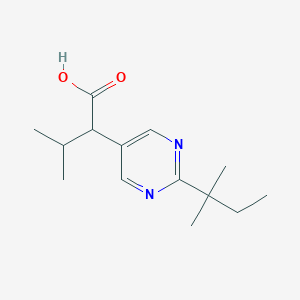
5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI) is a chemical compound that belongs to the pyrimidine family. It is a white crystalline powder that is soluble in water and ethanol. This compound has attracted the attention of researchers due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI) is not fully understood. However, studies have shown that it inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the production of inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical And Physiological Effects
Studies have shown that 5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI) has several biochemical and physiological effects. It has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins.
Advantages And Limitations For Lab Experiments
One of the advantages of 5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI) is its potential use as an anti-cancer drug. It has been found to exhibit antitumor activity in various cancer cell lines. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for the study of 5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI). One direction is to study its potential use as an anti-cancer drug in vivo. Another direction is to investigate its mechanism of action in more detail. Additionally, it may be worthwhile to study the potential use of this compound in the treatment of other diseases such as inflammation and pain.
Conclusion:
In conclusion, 5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI) is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesis Methods
The synthesis of 5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI) can be achieved through various methods. One of the most commonly used methods is the reaction between 5-bromopyrimidine and 2-(1,1-dimethylpropyl)-1-iodoethane in the presence of a base such as potassium carbonate. This reaction results in the formation of 5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI) with a yield of up to 70%.
Scientific Research Applications
5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI) has potential applications in various scientific research fields. One of the primary applications is in the field of medicinal chemistry. This compound has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been found to possess anti-inflammatory and analgesic properties. Additionally, this compound has been studied for its potential use as an anti-cancer drug.
properties
CAS RN |
111654-45-6 |
|---|---|
Product Name |
5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)-(9CI) |
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
3-methyl-2-[2-(2-methylbutan-2-yl)pyrimidin-5-yl]butanoic acid |
InChI |
InChI=1S/C14H22N2O2/c1-6-14(4,5)13-15-7-10(8-16-13)11(9(2)3)12(17)18/h7-9,11H,6H2,1-5H3,(H,17,18) |
InChI Key |
RAMXRHPZQVMNTO-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=NC=C(C=N1)C(C(C)C)C(=O)O |
Canonical SMILES |
CCC(C)(C)C1=NC=C(C=N1)C(C(C)C)C(=O)O |
synonyms |
5-Pyrimidineacetic acid, 2-(1,1-dimethylpropyl)--alpha--(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



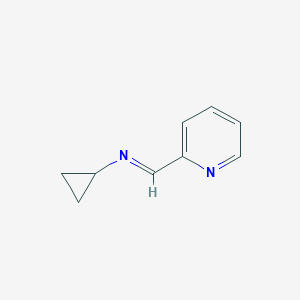
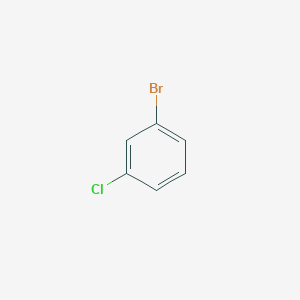
![Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44183.png)
![Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44186.png)
![methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44187.png)
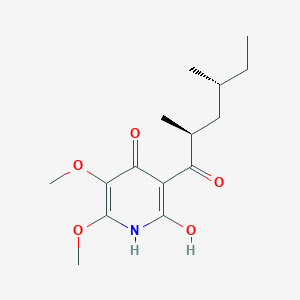
![Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44190.png)
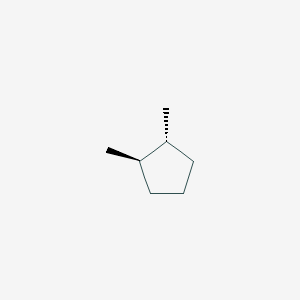
![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-](/img/structure/B44198.png)
